molecular formula C19H21N3O4 B3571801 1-(4-METHOXYBENZOYL)-4-[(4-NITROPHENYL)METHYL]PIPERAZINE

1-(4-METHOXYBENZOYL)-4-[(4-NITROPHENYL)METHYL]PIPERAZINE

Cat. No.: B3571801
M. Wt: 355.4 g/mol
InChI Key: RZYUFHUBJPPQJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-METHOXYBENZOYL)-4-[(4-NITROPHENYL)METHYL]PIPERAZINE is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a methoxybenzoyl group and a nitrophenylmethyl group attached to the piperazine ring

Preparation Methods

The synthesis of 1-(4-METHOXYBENZOYL)-4-[(4-NITROPHENYL)METHYL]PIPERAZINE typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxybenzoic acid, 4-nitrobenzyl chloride, and piperazine.

    Reaction Conditions: The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or potassium carbonate.

    Synthetic Route: The synthetic route generally includes the following steps

Chemical Reactions Analysis

1-(4-METHOXYBENZOYL)-4-[(4-NITROPHENYL)METHYL]PIPERAZINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.

    Substitution: The compound can undergo substitution reactions, where functional groups on the benzene ring or piperazine ring are replaced with other groups using appropriate reagents.

    Hydrolysis: Hydrolysis reactions can be performed under acidic or basic conditions to break down the compound into its constituent parts.

Scientific Research Applications

1-(4-METHOXYBENZOYL)-4-[(4-NITROPHENYL)METHYL]PIPERAZINE has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of 1-(4-METHOXYBENZOYL)-4-[(4-NITROPHENYL)METHYL]PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: It can bind to enzymes and inhibit their activity, leading to changes in biochemical pathways.

    Interacting with Receptors: The compound may interact with cellular receptors, triggering signaling cascades that result in physiological responses.

    Modulating Gene Expression: It can influence gene expression by interacting with transcription factors or other regulatory proteins.

Comparison with Similar Compounds

1-(4-METHOXYBENZOYL)-4-[(4-NITROPHENYL)METHYL]PIPERAZINE can be compared with other similar compounds, such as:

    1-(4-METHOXYBENZOYL)-4-[(4-CHLOROPHENYL)METHYL]PIPERAZINE: This compound has a chlorophenyl group instead of a nitrophenyl group, which may result in different chemical and biological properties.

    1-(4-METHOXYBENZOYL)-4-[(4-METHYLPHENYL)METHYL]PIPERAZINE:

    1-(4-METHOXYBENZOYL)-4-[(4-HYDROXYPHENYL)METHYL]PIPERAZINE: The hydroxyl group can introduce different hydrogen bonding interactions, affecting the compound’s solubility and biological activity.

Properties

IUPAC Name

(4-methoxyphenyl)-[4-[(4-nitrophenyl)methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4/c1-26-18-8-4-16(5-9-18)19(23)21-12-10-20(11-13-21)14-15-2-6-17(7-3-15)22(24)25/h2-9H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZYUFHUBJPPQJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCN(CC2)CC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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